molecular formula C20H19F2N3O B2779196 3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189455-47-7

3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2779196
CAS No.: 1189455-47-7
M. Wt: 355.389
InChI Key: DTHYCJYRTYPZPR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Its structure includes a 3-fluorophenyl group at position 3 and a (2-fluorophenyl)methyl substituent at position 7.

Properties

IUPAC Name

3-(3-fluorophenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-16-6-3-5-14(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-15-4-1-2-7-17(15)22/h1-7,12H,8-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHYCJYRTYPZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed to introduce fluorine atoms into the benzyl and phenyl groups.

    Final assembly: The final step involves coupling the fluorinated intermediates to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spirocyclic compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • BG01758: 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Key Difference: Replaces the 2-fluorophenylmethyl group with a 2-chloro-6-fluorophenylmethyl substituent. Impact: The chloro group increases molecular weight (389.83 g/mol vs.

Positional Isomerism of Chlorine on the Aromatic Ring

  • G610-0373 : 3-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • G610-0374 : 3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
    • Key Difference : Chlorine at the para (G610-0373) vs. meta (G610-0374) position on the phenyl ring.
    • Impact : Para-substitution may enhance steric hindrance or electronic effects, influencing receptor interactions. Both compounds share the same molecular weight (371.84 g/mol), suggesting similar solubility profiles .

Sulfur-Containing Analog

  • (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Key Difference: Incorporation of a sulfanylidene (C=S) group and an ethyl substituent. Impact: The sulfur atom increases molecular weight (395.5 g/mol) and may alter hydrogen-bonding capacity.

Bace1 Inhibitors

  • 4zpg: 8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one Key Feature: Cyclohexylamino and benzyl groups enhance hydrophobic interactions with Bace1. Comparison: The target compound lacks these substituents but retains the 3-fluorophenyl group, suggesting a shared pharmacophore for enzyme inhibition .

Antitumor Agents

  • 2-Aminopyrimidine Derivatives: Triazaspiro[4.5]decan-3-one scaffolds paired with triazolopiperazine groups exhibit antitumor activity. Comparison: The fluorinated aromatic rings in the target compound may improve selectivity for cancer-related kinases compared to non-fluorinated analogs .

Molecular Properties

Compound Molecular Weight (g/mol) LogP* Topological Polar Surface Area (Ų)
Target Compound ~371.84 ~3.2 ~68
BG01758 389.83 ~3.8 ~68
G610-0373/G610-0374 371.84 ~3.1 ~68
Sulfanylidene Analog 395.5 ~3.9 ~68

*Estimated using XLogP3 .

Biological Activity

The compound 3-(3-Fluorophenyl)-8-[(2-Fluorophenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one , commonly referred to as a triazaspiro compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F2N5OC_{18}H_{13}F_2N_5O with a molecular weight of approximately 376.347 g/mol. The compound features a complex spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antipsychotic and analgesic properties. Various studies have indicated that modifications in the phenyl moieties significantly influence the pharmacological profile.

Antipsychotic Activity

Research indicates that related compounds within the triazaspiro class exhibit antipsychotic effects. For instance, a study highlighted that certain derivatives showed efficacy in behavioral tests predictive of antipsychotic activity while minimizing neurological side effects. Specifically, the compound's structure allows for selective receptor binding, which is crucial in reducing adverse effects commonly associated with antipsychotics such as catalepsy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the 1-phenyl moiety : Alterations here can enhance or diminish the antipsychotic efficacy.
  • N-3 nitrogen atom modifications : These changes tend to be more tolerable without significantly impacting activity .

Pharmacological Studies and Case Reports

Several studies have assessed the pharmacological properties of triazaspiro compounds:

  • Study on Behavioral Pharmacology :
    • In a controlled study involving rats and squirrel monkeys, the compound demonstrated a favorable separation between doses required to inhibit avoidance behavior and those causing catalepsy. This suggests a potential for reduced side effects compared to traditional antipsychotics .
  • Analgesic Properties :
    • The analgesic potential was evaluated through various assays, indicating that some derivatives possess significant pain-relieving effects comparable to established analgesics like Lornoxicam and Diclofenac .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantObserved EffectReference
Antipsychotic3-(3-Fluorophenyl)-8-[(2-Fluorophenyl)methyl]Reduced catalepsy in rats
AnalgesicRelated triazaspiro derivativesPain threshold elevation
Behavioral TestsVarious triazaspiro compoundsEfficacy in self-stimulation tests

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